methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate
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Overview
Description
Methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate is a complex organic compound that features an indole ring, an acetyl group, and a phenylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available precursors. One common route might involve the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The indole derivative can then be acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Phenylpropanoate: The acetylated indole can be coupled with a phenylpropanoate derivative through an esterification reaction, using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate would depend on its specific interactions with molecular targets. For example, indole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The acetyl group could also play a role in these interactions by forming hydrogen bonds or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An amino acid with an indole ring.
Indole-3-acetic acid: A plant hormone with an indole ring and an acetic acid moiety.
Phenylalanine: An amino acid with a phenyl ring.
Uniqueness
Methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate is unique due to its combination of an indole ring, an acetyl group, and a phenylpropanoate moiety. This unique structure could confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1060809-98-4 |
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Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C20H20N2O3/c1-25-20(24)18(11-14-7-3-2-4-8-14)22-19(23)12-15-13-21-17-10-6-5-9-16(15)17/h2-10,13,18,21H,11-12H2,1H3,(H,22,23)/t18-/m0/s1 |
InChI Key |
GEGAFQZCVUOFHP-SFHVURJKSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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